Lipophilicity (XLogP3) Comparison: [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol vs. Unsubstituted and 6-Methyl Analogs
The lipophilicity of [1-(3-methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol, as measured by its computed partition coefficient (XLogP3), is 0.7 [1]. This value represents a slight decrease in lipophilicity compared to the unsubstituted analog (1-(pyrazin-2-yl)piperidin-3-yl)methanol, which has a reported LogP of 0.75 [2]. The 6-methyl regioisomer, [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol, has an ACD/LogP of 0.76 [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 0.7 |
| Comparator Or Baseline | (1-(Pyrazin-2-yl)piperidin-3-yl)methanol (CAS 939986-03-5): LogP = 0.75; [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol (CAS 937795-91-0): ACD/LogP = 0.76 |
| Quantified Difference | ΔLogP = -0.05 (vs. unsubstituted); ΔLogP = -0.06 (vs. 6-methyl) |
| Conditions | Computed using XLogP3 3.0 (PubChem) for target; other LogP values from Chemsrc and ChemSpider databases. |
Why This Matters
The lower lipophilicity of [1-(3-methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol may confer improved aqueous solubility and a different membrane permeability profile compared to its analogs, which is a critical parameter for optimizing pharmacokinetic properties in drug discovery programs.
- [1] PubChem. Compound Summary for CID 60137776, [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol. National Center for Biotechnology Information (2026). View Source
- [2] Chemsrc. 1-(2-吡嗪基)-3-哌啶甲醇 (CAS 939986-03-5) Property Data. Retrieved April 2026. View Source
- [3] ChemSpider. (1-(6-Methylpyrazin-2-yl)piperidin-3-yl)methanol (CAS 937795-91-0) Predicted Properties. Retrieved April 2026. View Source
